![molecular formula C7H5ClN2O B1589704 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 346599-62-0](/img/structure/B1589704.png)
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Overview
Description
“4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a chemical compound with the molecular formula C7H5ClN2 . It is also known as 4-Chloro-7-azaindole . It is a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” has been analyzed using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .
Physical And Chemical Properties Analysis
“4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a solid at 20℃ . The molecular weight of the compound is 152.58 .
Scientific Research Applications
Charge Density Analysis
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one: has been studied for its electronic structure through experimental charge density analysis. High-resolution X-ray diffraction data at low temperatures have been used to refine the multipole model based on the Hansen–Coppens formalism. This analysis provides insights into the covalent nature of bonds within the molecule and the strength of intermolecular hydrogen bonds .
Cancer Therapy
Derivatives of this compound have been evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of cancers. Compounds with this core structure have shown inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapy .
Drug Design
The 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one scaffold is utilized in structure-based drug design. It serves as a hinge binder in the development of novel potent and selective inhibitors targeting specific proteins involved in disease pathways, such as ATR inhibitors used in cancer treatment .
Kinetic Stability Assessment
The compound’s large HOMO-LUMO energy gap indicates high kinetic stability, which is a desirable property in drug development. A high energy gap suggests that the compound is less reactive and more stable, making it a suitable candidate for further pharmaceutical exploration .
Molecular Interaction Studies
The topological parameters derived from charge density studies can reveal the nature of molecular interactions, such as hydrogen bonding. Understanding these interactions is vital for predicting the compound’s behavior in complex biological systems and for designing molecules with desired properties .
Electronic Structure Computation
Density Functional Theory (DFT) calculations have been performed to understand the electronic structure of 4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one . These computational studies complement experimental findings and are essential for predicting reactivity and properties of the molecule .
Safety And Hazards
properties
IUPAC Name |
4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-9-7-4(5)3-6(11)10-7/h1-2H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJHLWISGAWFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458272 | |
Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one | |
CAS RN |
346599-62-0 | |
Record name | 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-2(3H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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